molecular formula C37H36O12 B1257511 Curtisian E

Curtisian E

Katalognummer: B1257511
Molekulargewicht: 672.7 g/mol
InChI-Schlüssel: ZSZFXMPJLHYIGN-VXKWHMMOSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Curtisian E is a secondary metabolite belonging to the p-terphenyl class of aromatic hydrocarbons, primarily isolated from the inedible mushroom Paxillus curtisii . Structurally, p-terphenyls consist of three linearly fused benzene rings, with Curtisian E featuring para-substituted terminal rings . This compound has garnered attention for its unique biological activities, particularly its antiplatelet properties. Kamruzzaman et al. (2013) demonstrated that Curtisian E inhibits platelet aggregation by elevating intracellular cyclic adenosine monophosphate (cAMP) levels and promoting vasodilator-stimulated phosphoprotein (VASP) phosphorylation, a mechanism distinct from other Curtisian analogs .

Eigenschaften

Molekularformel

C37H36O12

Molekulargewicht

672.7 g/mol

IUPAC-Name

[2-acetyloxy-4-[(3S)-3-hydroxybutanoyl]oxy-3,6-bis(4-hydroxyphenyl)-5-(3-phenylpropanoyloxy)phenyl] (3S)-3-hydroxybutanoate

InChI

InChI=1S/C37H36O12/c1-21(38)19-30(44)48-35-33(26-12-16-28(42)17-13-26)36(47-29(43)18-9-24-7-5-4-6-8-24)37(49-31(45)20-22(2)39)32(34(35)46-23(3)40)25-10-14-27(41)15-11-25/h4-8,10-17,21-22,38-39,41-42H,9,18-20H2,1-3H3/t21-,22-/m0/s1

InChI-Schlüssel

ZSZFXMPJLHYIGN-VXKWHMMOSA-N

Isomerische SMILES

C[C@@H](CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)C[C@H](C)O)OC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)O)O

Kanonische SMILES

CC(CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)CC(C)O)OC(=O)CCC3=CC=CC=C3)C4=CC=C(C=C4)O)O

Synonyme

curtisian E

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of Curtisian E and Related Compounds

Compound Source Molecular Formula Molecular Weight (g/mol) Key Bioactivities IC50/ED50 Values Reference
Curtisian E Paxillus curtisii Not specified Not specified Antiplatelet aggregation via cAMP elevation and VASP phosphorylation Not reported
Curtisian A Paxillus curtisii Not specified Not specified Lipid peroxidation inhibition, neuroprotection against glutamate toxicity Lipid peroxidation: 0.15 mg/mL
Curtisian D Paxillus curtisii Not specified Not specified Lipid peroxidation inhibition, neuroprotection against NMDA toxicity Lipid peroxidation: 0.14 mg/mL
Curtisian H Paxillus curtisii C41H42O14 758.76 Antioxidant (DPPH radical scavenging) Solubility: -3.9° (water)
Curtisian I Paxillus curtisii C28H28O11 540.52 Antioxidant (DPPH radical scavenging), neuroprotection DPPH IC50: 19.1 μmol/L
Vitamin E Synthetic/Plant C29H50O2 430.71 Lipid peroxidation inhibition (positive control) IC50: 2.5 mg/mL

Key Findings and Mechanistic Differences

Structural Variations: Curtisian H and I differ from Curtisian E in molecular complexity. Curtisian E’s antiplatelet mechanism (cAMP/VASP pathway) is unique among Curtisians, which predominantly target oxidative stress and neurotoxicity .

Bioactivity Profiles: Antioxidant Activity: Curtisians A–D and H–I exhibit potent antioxidant effects, with Curtisian I showing a DPPH IC50 of 19.1 μmol/L, comparable to synthetic antioxidants . Therapeutic Targets: Curtisian E’s antiplatelet activity positions it as a candidate for cardiovascular research, whereas other Curtisians are more relevant to neurodegenerative and oxidative stress-related diseases .

Efficacy Metrics: Curtisians A–D outperform vitamin E in lipid peroxidation inhibition by 10–20-fold, highlighting their superiority as natural antioxidants . Curtisian I’s DPPH scavenging efficacy (IC50: 19.1 μmol/L) suggests stronger free radical neutralization compared to many flavonoids .

Q & A

Basic Research Questions

Q. What are the key steps to confirm the molecular identity and purity of Curtisian E in experimental settings?

  • Methodological Answer :

  • Structural Confirmation : Use spectroscopic techniques (NMR, MS) and compare with published data for related compounds (e.g., Curtisian H’s molecular weight and structure in ).
  • Purity Assessment : Conduct HPLC or GC analysis with ≥95% purity thresholds. Reproducibility requires strict adherence to protocols, as outlined in experimental reproducibility guidelines .
  • Documentation : Include raw spectral data and chromatograms in supplementary materials to enable peer validation .

Q. How can researchers design a robust synthesis protocol for Curtisian E?

  • Methodological Answer :

  • Optimization : Use factorial design (e.g., response surface methodology) to test variables like temperature, solvent polarity, and catalyst ratios .
  • Validation : Replicate synthesis ≥3 times to assess consistency. Report deviations and yields in tabular form (e.g., % yield vs. reaction time).
  • Ethical Compliance : Ensure waste disposal aligns with institutional safety protocols .

Q. What statistical approaches are appropriate for analyzing Curtisian E’s bioactivity in preliminary assays?

  • Methodological Answer :

  • Dose-Response Analysis : Fit data to sigmoidal curves (e.g., Hill equation) using software like GraphPad Prism.
  • Error Handling : Apply ANOVA for inter-group comparisons and report p-values with confidence intervals .
  • Data Transparency : Share raw datasets in repositories like Figshare to facilitate meta-analyses .

Advanced Research Questions

Q. How can conflicting data on Curtisian E’s mechanism of action be resolved?

  • Methodological Answer :

  • Systematic Review : Follow PRISMA guidelines to aggregate studies, assess bias (e.g., using ROBINS-I tool), and identify knowledge gaps .
  • Hypothesis Testing : Design orthogonal assays (e.g., CRISPR knockouts + enzymatic assays) to validate target engagement .
  • Contradiction Analysis : Use triangulation to cross-verify findings from independent methods (e.g., crystallography vs. molecular docking) .

Q. What strategies optimize Curtisian E’s stability in long-term pharmacological studies?

  • Methodological Answer :

  • Degradation Profiling : Accelerated stability studies under varied pH/temperature conditions. Analyze degradation products via LC-MS .
  • Formulation Design : Test lyophilization or nano-encapsulation to enhance shelf-life. Compare excipient efficacy using DOE (Design of Experiments) .
  • Data Reporting : Include stability profiles in supplementary tables (e.g., % remaining vs. time at 4°C, 25°C, 40°C) .

Q. How do researchers assess Curtisian E’s selectivity across related biological targets?

  • Methodological Answer :

  • High-Throughput Screening : Use kinase/GPCR panels to quantify IC50 values. Normalize data to reference inhibitors .
  • Computational Modeling : Perform molecular dynamics simulations to predict binding affinities. Validate with SPR (Surface Plasmon Resonance) .
  • Ethical Considerations : Adhere to ARRIVE guidelines for preclinical data reporting to minimize animal use .

Methodological Frameworks for Research Design

Q. What criteria define a rigorous research question for studying Curtisian E?

  • Answer : Apply the FINER framework:

  • Feasible : Ensure access to instrumentation (e.g., NMR, in vivo models).
  • Interesting : Address gaps in structure-activity relationships (SAR).
  • Novel : Explore understudied targets (e.g., epigenetic enzymes).
  • Ethical : Obtain IRB/IACUC approvals for biological studies .
  • Relevant : Align with therapeutic areas like oncology or immunology .

Q. How should researchers document contradictory findings in Curtisian E studies?

  • Answer :

  • Transparency : Disclose all data, including outliers, in peer-reviewed publications.
  • Contextualization : Discuss potential causes (e.g., batch variability, assay interference) .
  • Collaboration : Engage multi-disciplinary teams to reconcile discrepancies (e.g., chemists + biologists) .

Data Presentation Guidelines

Table 1 : Example Data Structure for Curtisian E Characterization
Parameter
Molecular Weight
Purity
IC50 (Target X)
Stability (25°C, 30 days)

Note: Example based on Curtisian H’s molecular data ; Curtisian E-specific values require primary research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Curtisian E
Reactant of Route 2
Curtisian E

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.